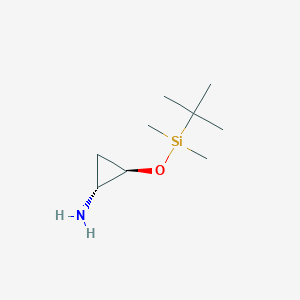

trans-2-Tbdmso-cyclopropan-1-amine

Description

Significance of Chiral Cyclopropane (B1198618) Architectures in Organic Chemistry

Chiral cyclopropane rings are considered key pharmacophores, meaning they are the essential part of a molecule's structure responsible for its biological activity. nih.govacs.org Their presence in a molecule can significantly enhance its metabolic stability and receptor selectivity. nih.gov The constrained three-membered ring fixes the orientation of its substituents, which can lead to more precise interactions with biological targets. nih.gov This rigid structure is a desirable feature in drug discovery, as it reduces the conformational flexibility of a molecule, often leading to improved potency and a better side-effect profile.

The cyclopropane motif is the most common small ring found in pharmaceuticals and the third most prevalent non-heteroatomic ring system in active pharmaceutical ingredients (APIs). nih.gov Its utility spans from its historical use as a general anesthetic to its incorporation into modern drugs for treating conditions like Hepatitis C, such as Grazoprevir. nih.gov The development of methods to create these structures with high stereoselectivity is a major focus of contemporary research, with strategies including biocatalytic cyclopropanation and asymmetric hydroamination. nih.govchemistryviews.org

Overview of Aminated Cyclopropane Scaffolds as Versatile Building Blocks

Aminated cyclopropanes, or cyclopropylamines, are crucial components in a wide range of biologically active natural products and pharmaceuticals. chemistryviews.org These structures serve as versatile building blocks, providing a rigid scaffold that can be further elaborated into more complex molecular frameworks. minakem.com The combination of the cyclopropane ring's conformational rigidity and the amine's functionality makes these scaffolds particularly useful for constructing novel amino acids and peptide mimics. nih.gov

The synthesis of enantiomerically pure cyclopropylamines is of significant interest because different enantiomers (mirror-image isomers) of a chiral molecule can exhibit vastly different pharmacological effects. jlu.edu.cn Consequently, numerous synthetic strategies have been developed to access these valuable compounds. Methods range from the functionalization of cyclopropenes to the direct synthesis from acyclic precursors like α-chloroaldehydes. chemistryviews.orgresearchgate.netnih.gov These approaches aim to produce cyclopropylamines with high yields and excellent control over their stereochemistry.

Contextualization of Alkylsilyloxy-Substituted Cyclopropanes in Synthetic Methodologies

In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a subsequent chemical transformation. This masking is achieved using "protecting groups." Alkylsilyloxy groups, such as the tert-butyldimethylsilyloxy (TBDMSO) group, are commonly used to protect hydroxyl (-OH) functionalities. organic-chemistry.org A tert-butyldimethylsilyl (TBDMS) ether is formed when a hydroxyl group reacts with tert-butyldimethylsilyl chloride. This protecting group is robust under many reaction conditions but can be selectively removed when needed. organic-chemistry.org

In the context of cyclopropane chemistry, an alkylsilyloxy substituent provides a masked hydroxyl group. This allows chemists to perform reactions on other parts of the molecule, such as the amine group of a cyclopropylamine (B47189), without affecting the hydroxyl group. Later in the synthetic sequence, the silyl (B83357) ether can be cleaved to reveal the free hydroxyl group, which can then be used for further functionalization. This strategy is integral to the synthesis of polyfunctionalized cyclopropanes, where precise control over the reactivity of different functional groups is essential. The synthesis of the precursor, a trans-2-substituted cyclopropanol (B106826), can be achieved with high diastereoselectivity. researchgate.net

Research Scope and Objectives for trans-2-Tbdmso-cyclopropan-1-amine

The focus of this article is the chemical compound this compound. This molecule embodies the key structural features discussed above: a stereodefined (trans) cyclopropane ring, a primary amine, and a protected hydroxyl group (the TBDMS ether). The objective is to present a focused examination of this specific building block. The discussion will be structured around its chemical identity and the synthetic strategies relevant to its creation, drawing upon established methodologies for constructing substituted cyclopropylamines. The aim is to highlight its potential as a stereochemically defined building block for advanced organic synthesis without delving into biological applications.

Research Findings and Data

The synthesis of substituted cyclopropanes is a well-developed field of organic chemistry. The creation of a molecule like this compound would rely on stereoselective methods. A common approach involves the synthesis of trans-2-substituted cyclopropylamines from readily available starting materials such as α-chloroaldehydes. researchgate.netnih.gov This process involves the formation of a zinc homoenolate, which then reacts with an amine and subsequently undergoes ring closure to form the cyclopropylamine. researchgate.netnih.gov The trans isomer is often the major product. The hydroxyl group would be protected as a TBDMS ether either before or after the cyclopropane ring formation.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (1R,2R)-2-((tert-butyldimethylsilyl)oxy)cyclopropan-1-amine (representative enantiomer) |

| Molecular Formula | C₉H₂₁NOSi |

| Molecular Weight | 187.36 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Key Structural Features | trans-1,2-disubstituted cyclopropane, Primary amine, Silyl ether |

| Stereochemistry | Contains two chiral centers |

Table 2: Synthetic Strategies for Substituted Cyclopropylamines

| Method | Description | Stereoselectivity | Reference |

|---|---|---|---|

| From α-Chloroaldehydes | Reaction of an α-chloroaldehyde with a zinc homoenolate and an amine, followed by ring closure. | High trans-diastereoselectivity is often observed. | researchgate.net, nih.gov |

| Hydroamination of Cyclopropenes | Asymmetric hydroamination of substituted cyclopropenes using chiral rare-earth-metal catalysts. | High yields and excellent stereoselectivity (up to >20:1 d.r. and 99% ee). | chemistryviews.org |

| Biocatalytic Cyclopropanation | Engineered enzymes, such as myoglobin (B1173299) variants, catalyze olefin cyclopropanation with diazo reagents. | Highly diastereo- and enantioselective. | nih.gov, acs.org |

| Kulinkovich-de Meijere Reaction | Deoxygenative cyclopropanation of carbonyls can be used to construct the cyclopropane ring. | Method can be adapted for various substituted cyclopropanes. | researchgate.net |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Grazoprevir |

Structure

3D Structure

Properties

Molecular Formula |

C9H21NOSi |

|---|---|

Molecular Weight |

187.35 g/mol |

IUPAC Name |

(1R,2R)-2-[tert-butyl(dimethyl)silyl]oxycyclopropan-1-amine |

InChI |

InChI=1S/C9H21NOSi/c1-9(2,3)12(4,5)11-8-6-7(8)10/h7-8H,6,10H2,1-5H3/t7-,8-/m1/s1 |

InChI Key |

RTUREHGXSKWBNS-HTQZYQBOSA-N |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H]1N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC1N |

Origin of Product |

United States |

Synthetic Methodologies for Trans 2 Tbdmso Cyclopropan 1 Amine

Retrosynthetic Analysis of trans-2-Tbdmso-cyclopropan-1-amine

A logical retrosynthetic analysis of this compound (1) begins with the disconnection of the carbon-nitrogen bond. This leads to a key cyclopropane (B1198618) intermediate (2), where 'PG' represents a suitable protecting group for the amine. The stereochemical integrity of the final product relies on the controlled introduction of the amine functionality or its precursor.

A further disconnection across the cyclopropane ring of intermediate 2 reveals two main synthetic strategies. The first involves the cyclopropanation of a silyl (B83357) enol ether 3 , a precursor to the TBDMSO group. This approach highlights the importance of stereoselective cyclopropanation methods. A second pathway involves the formation of the cyclopropane ring from an α-halo carbonyl compound 4 and a suitable amine or amine equivalent. This latter strategy focuses on the diastereoselective ring closure to establish the desired trans relationship between the substituents.

Development of Stereoselective Cyclopropanation Reactions for Precursors

The construction of the cyclopropane ring with the correct relative and absolute stereochemistry is a critical step in the synthesis of this compound. Various methods have been developed to achieve this, primarily centered around carbene-mediated and metal-catalyzed asymmetric cyclopropanation reactions.

Carbene-Mediated Cyclopropanation Approaches

Carbene-mediated cyclopropanation, particularly the Simmons-Smith reaction and its variants, offers a powerful tool for the synthesis of cyclopropanes. The reaction of a silyl enol ether, a logical precursor to the TBDMSO-substituted cyclopropane, with a zinc carbenoid generated from diiodomethane and a zinc source can yield the desired cyclopropyl (B3062369) silyl ether. The stereochemical outcome of this reaction can be influenced by the geometry of the starting enol ether and the presence of directing groups.

While the traditional Simmons-Smith reaction often provides good diastereoselectivity, achieving high enantioselectivity requires the use of chiral ligands or auxiliaries.

Metal-Catalyzed Asymmetric Cyclopropanation Strategies

Significant advances in asymmetric catalysis have led to the development of highly enantioselective metal-catalyzed cyclopropanation reactions. These methods often employ transition metal complexes with chiral ligands to control the stereochemical outcome.

One prominent strategy involves the use of copper (I) or rhodium (II) catalysts with chiral ligands, such as bis(oxazoline) or salicylaldimine ligands, in reactions with diazo compounds and alkenes. For the synthesis of precursors to this compound, the cyclopropanation of a vinyl silyl ether with a diazoacetate followed by functional group manipulations represents a viable approach.

Another powerful method is the catalytic asymmetric Simmons-Smith cyclopropanation of silyl enol ethers. The use of chiral dipeptide ligands in conjunction with zinc carbenoids has been shown to afford optically active cyclopropyl silyl ethers in high yields and enantioselectivities.

| Method | Catalyst/Reagent | Substrate | Yield (%) | Stereoselectivity (dr or ee) |

|---|---|---|---|---|

| Asymmetric Simmons-Smith | Zn(CH2I)2, Chiral Dipeptide Ligand | Silyl Enol Ether | Up to 95% | Up to 96% ee |

| Copper-Catalyzed Cyclopropanation | Cu(I)-Bis(oxazoline) | Vinyl Ether + Ethyl Diazoacetate | 70-90% | Up to 99% ee |

| Rhodium-Catalyzed Cyclopropanation | Rh2(OAc)4, Chiral Ligand | Vinyl Silyl Ether + Diazo Compound | Variable | High dr and ee |

Asymmetric Synthesis of this compound via Stereocontrolled Amine Installation

The introduction of the amine group with the correct stereochemistry is the final crucial step in the synthesis. This can be achieved through either enantioselective formation of the cyclopropylamine (B47189) moiety or a diastereoselective synthesis that sets the trans configuration.

Enantioselective Formation of the Cyclopropylamine Moiety

One approach to installing the amine functionality enantioselectively is through the use of chiral amine reagents or auxiliaries. For instance, the reaction of a cyclopropyl ketone precursor with a chiral amine, followed by reduction, can lead to the desired chiral amine. Another method involves the use of enzymes for the kinetic resolution of a racemic cyclopropylamine or the asymmetric amination of a cyclopropyl ketone.

Furthermore, methods starting from chiral N-sulfinyl α-chloro ketimines have been developed for the asymmetric synthesis of cyclopropylamines. Treatment of these chiral precursors with Grignard reagents can lead to chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good diastereoselectivity, which can then be deprotected to afford the enantiomerically enriched cyclopropylamine.

Diastereoselective Synthesis Pertaining to the trans-Configuration

A highly effective method for the diastereoselective synthesis of trans-2-substituted cyclopropylamines proceeds from readily available α-chloroaldehydes. digitellinc.com This reaction involves the trapping of an electrophilic zinc homoenolate with an amine, followed by ring closure to generate the cyclopropylamine. digitellinc.com This method has demonstrated high diastereoselectivity for the trans isomer. digitellinc.com

The reaction conditions, including the choice of zinc salt and the use of a polar aprotic cosolvent, can be optimized to suppress cis/trans-isomerization and maximize the yield of the desired trans-cyclopropylamine. digitellinc.com

| α-Chloroaldehyde Substrate | Amine | Conditions | Yield (%) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|---|

| 2-Chloropropanal | Benzylamine | Zn(OTf)2, Et3N, THF/DMF | 85% | >20:1 |

| 2-Chloro-3-phenylpropanal | Morpholine | ZnCl2, Et3N, THF | 78% | 15:1 |

| 2-Chloro-4-methylpentanal | Aniline | ZnI2, Et3N, THF/HMPA | 82% | >20:1 |

Stereospecific Functionalization of Cyclopropane Derivatives to Afford this compound

The cornerstone of synthesizing the target compound is the stereospecific construction of the trans-1,2-disubstituted cyclopropane core. This is often achieved through diastereoselective cyclopropanation reactions where the stereochemistry of the starting material, typically an alkene, dictates the stereochemistry of the product.

One plausible approach begins with a chiral allylic alcohol, where the hydroxyl group can direct the cyclopropanation. For instance, a Simmons-Smith or a related zinc-mediated cyclopropanation of an allylic alcohol can proceed with high diastereoselectivity, influenced by the coordination of the reagent to the hydroxyl group. This directed cyclopropanation generally leads to the formation of the syn cyclopropylmethanol derivative. Subsequent chemical manipulations are then required to invert the stereochemistry of the hydroxyl group or to introduce the amine with the desired trans-relationship.

Alternatively, methods for the synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes have been reported. chemrxiv.org This process involves the trapping of a zinc homoenolate with an amine followed by ring closure. chemrxiv.org The diastereoselectivity of this reaction can be controlled by the choice of solvent and additives. chemrxiv.org Starting with an appropriate α-chloroaldehyde bearing a protected hydroxyl group could potentially lead to a precursor for this compound.

The tert-butyldimethylsilyl (TBDMS) ether is a common protecting group for alcohols due to its stability under a wide range of reaction conditions and its selective removal. fiveable.me The introduction of the TBDMSO group onto a trans-2-hydroxycyclopropan-1-amine precursor would be a key step.

The silylation of a hydroxyl group is a well-established transformation. Typically, the alcohol is treated with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base. Imidazole is a frequently used catalyst and base for this reaction, often carried out in a solvent like dimethylformamide (DMF). chemeurope.com The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of TBDMS-Cl. fiveable.me

The regioselectivity of this step is straightforward if the precursor is trans-2-aminocyclopropan-1-ol, as there is only one hydroxyl group to protect. The stereocontrol is inherent to the synthesis of the trans-2-hydroxycyclopropan-1-amine precursor. The bulky nature of the TBDMS group can also play a role in directing subsequent reactions on the cyclopropane ring.

A typical procedure for the introduction of the TBDMSO group is presented in the table below.

| Reactants | Reagents | Solvent | Conditions | Product |

| trans-2-(N-protected-amino)cyclopropan-1-ol | TBDMS-Cl, Imidazole | DMF | Room Temperature | trans-2-(N-protected-amino)-1-(TBDMSO)cyclopropane |

To prevent unwanted side reactions during the silylation of the hydroxyl group and any subsequent synthetic steps, the amine functionality of the trans-2-aminocyclopropan-1-ol precursor must be protected. The choice of the amine protecting group is crucial, as it must be stable during the introduction of the TBDMS group and selectively removable at a later stage without cleaving the TBDMS ether.

Common amine protecting groups compatible with silyl ethers include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) and is stable to many reaction conditions but can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which are generally mild enough to leave the TBDMS ether intact. acs.org The Cbz group, introduced using benzyl chloroformate (Cbz-Cl), is stable to acidic and basic conditions and is commonly removed by catalytic hydrogenation, which does not affect the TBDMS group.

A selective deprotection strategy is key to the successful synthesis of the final target compound. nih.gov The relative stability of silyl ethers to various deprotection conditions is well-documented. gelest.com For instance, TBDMS ethers are generally stable to the basic conditions used to hydrolyze esters but are cleaved by fluoride (B91410) ion sources like tetra-n-butylammonium fluoride (TBAF). chemeurope.com This allows for the selective removal of the TBDMS group in the presence of many other protecting groups. Conversely, the selective removal of an amine protecting group in the presence of a TBDMS ether is also feasible.

The following table summarizes common amine protecting groups and their deprotection conditions that are generally compatible with the presence of a TBDMS ether.

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | TBDMS Ether Stability |

| tert-Butoxycarbonyl | Boc | (Boc)₂O | Mild Acid (e.g., TFA) | Generally Stable |

| Benzyloxycarbonyl | Cbz | Cbz-Cl | H₂, Pd/C | Stable |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu | Base (e.g., Piperidine) | Stable |

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The optimization of reaction conditions is critical for maximizing the yield and stereoselectivity of the synthesis, particularly for scalable production. For the key cyclopropanation step, several factors can be tuned.

The choice of the cyclopropanating agent, catalyst, solvent, and temperature can have a profound impact on the diastereomeric ratio of the product. unl.pt For instance, in zinc-mediated cyclopropanations, the use of different zinc reagents (e.g., diethylzinc and diiodomethane vs. Furukawa's reagent Et₂Zn/CH₂I₂) can influence the stereochemical outcome. unl.pt The solvent can also play a crucial role; polar aprotic solvents can sometimes enhance the diastereoselectivity in the formation of trans-cyclopropylamines. chemrxiv.org

Enzymatic methods for cyclopropanation have also emerged as a powerful tool for achieving high stereoselectivity. nih.gov Engineered enzymes, such as myoglobin-based catalysts, have been shown to catalyze olefin cyclopropanation with excellent diastereoselectivity and enantioselectivity. nih.gov

A hypothetical optimization table for a key synthetic step is provided below.

| Entry | Parameter Varied | Conditions | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | Baseline | Catalyst A, Toluene, 25°C | 65 | 5:1 |

| 2 | Catalyst | Catalyst B, Toluene, 25°C | 72 | 8:1 |

| 3 | Solvent | Catalyst B, Dichloromethane (B109758), 25°C | 68 | 10:1 |

| 4 | Temperature | Catalyst B, Dichloromethane, 0°C | 75 | 15:1 |

Isolation and Purification Techniques for Stereoisomerically Pure this compound

The isolation and purification of the target compound in its stereoisomerically pure form is the final and crucial stage of the synthesis. Given that the synthesis is likely to produce a mixture of diastereomers, effective purification methods are essential.

Column Chromatography: Flash column chromatography on silica gel is the most common method for separating diastereomers of organic compounds. The different spatial arrangements of the substituents in the cis and trans isomers lead to different polarities and, therefore, different affinities for the stationary phase, allowing for their separation. The choice of eluent system is critical and is typically determined by thin-layer chromatography (TLC) analysis.

Chiral High-Performance Liquid Chromatography (HPLC): For the separation of enantiomers, if a racemic synthesis was performed, or for the analytical determination of enantiomeric excess, chiral HPLC is the method of choice. nih.gov This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times.

Crystallization: If the target compound or a protected intermediate is a crystalline solid, recrystallization can be an effective method for purification. In some cases, diastereomeric salts can be formed by reacting the amine with a chiral acid, and these salts can then be separated by crystallization, a process known as chiral resolution. wikipedia.orgonyxipca.com

The purity of the final product would be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the trans configuration through the analysis of coupling constants, and mass spectrometry to confirm the molecular weight.

Mechanistic Investigations of Reactions Involving Trans 2 Tbdmso Cyclopropan 1 Amine Synthesis and Transformation

Detailed Reaction Mechanisms of Cyclopropanation Steps Leading to the Scaffold

The formation of the 2-(tert-butyldimethylsilyloxy)cyclopropane scaffold is a critical step that establishes the relative stereochemistry of the substituents. The most common strategies involve the cyclopropanation of an alkene precursor, such as an allylic alcohol or its corresponding silyl (B83357) ether.

Transition State Analysis in Stereoselective Cyclopropanation

The stereochemical outcome of cyclopropanation is dictated by the geometry of the transition state. For the synthesis of trans-substituted cyclopropanes, methods like the Simmons-Smith reaction and transition-metal-catalyzed cyclopropanations are frequently employed.

In the Simmons-Smith reaction of an allylic alcohol, the zinc carbenoid reagent is believed to coordinate to the hydroxyl group. stackexchange.com This coordination directs the methylene (B1212753) transfer to the same face of the double bond. The stereochemistry is then determined by the most stable transition state, which minimizes steric clashes. For an (E)-allylic alcohol, this chelation-controlled delivery leads to the formation of the syn-cyclopropyl alcohol, which corresponds to a trans relationship between the substituent on the double bond and the newly formed CH₂ group.

Metal-catalyzed cyclopropanations using diazo compounds offer another route. The mechanism involves the formation of a metal carbene intermediate. wikipedia.org The alkene then approaches this intermediate to form the cyclopropane (B1198618) ring in a concerted fashion, which generally preserves the stereochemistry of the alkene. masterorganicchemistry.com Two primary models for the transition state have been proposed: an "end-on" approach and a "side-on" approach, with the preferred geometry depending on the specific carbene and alkene substituents. wikipedia.org The trans product is typically favored due to lower steric hindrance in the transition state.

Table 1: Transition State Models in Stereoselective Cyclopropanation

| Reaction Type | Key Feature | Transition State Model | Stereochemical Implication for trans Product |

| Simmons-Smith | Hydroxyl-directing group | Chelation of zinc reagent to the allylic oxygen directs the carbene to the syn face. stackexchange.com | Minimization of steric strain in the chelated intermediate favors the trans product from an (E)-alkene. |

| Rh/Cu-Catalyzed | Metal-carbene intermediate | Concerted addition of the carbene to the alkene. The olefin approaches to minimize steric interactions with carbene substituents. wikipedia.org | The transition state leading to the trans isomer is generally lower in energy due to reduced steric repulsion. |

Role of Catalysts in Directing Stereochemical Outcome

The choice of catalyst is paramount in controlling the stereoselectivity of the cyclopropanation. In transition-metal-catalyzed reactions, the ligands coordinated to the metal center create a specific chiral environment that influences the trajectory of the approaching alkene.

Rhodium(II) carboxylate complexes, such as dirhodium tetraacetate [Rh₂(OAc)₄], are common catalysts for cyclopropanation with diazoacetates. wikipedia.org The diastereoselectivity of these reactions can be fine-tuned by modifying the ligands; for instance, replacing acetate (B1210297) with more electron-donating acetamide (B32628) ligands can enhance selectivity. wikipedia.org For enantioselective cyclopropanations, chiral rhodium catalysts like Rh₂(S-DOSP)₄ have proven highly effective. wikipedia.org

Copper(I) complexes with chiral ligands are also widely used. unl.pt These catalysts can effectively control the stereochemistry of the cyclopropanation of various alkenes, including silyl enol ethers. The catalyst's structure dictates which face of the metal-carbene is more accessible, thereby directing the stereochemical outcome. unl.pt In the context of synthesizing the trans-2-TBDMSO-cyclopropane scaffold, a catalyst would be chosen to favor the approach of the alkene that leads to the thermodynamically more stable trans product. Cobalt-based catalysts have also emerged as a complementary method, particularly for reactions where traditional zinc carbenoids are inefficient. purdue.edu

Table 2: Catalysts for Stereoselective Cyclopropanation

| Catalyst System | Substrate Type | Role in Stereocontrol |

| Zn(Cu) / CH₂I₂ | Allylic Alcohols | Lewis acidic zinc coordinates to the alcohol, providing facial selectivity via a directed reaction. stackexchange.com |

| Rh₂(OAc)₄ | Alkenes / Diazo Compounds | Forms a rhodium-carbene intermediate; ligand sphere influences diastereoselectivity. wikipedia.org |

| Chiral Rh(II) or Cu(I) Complexes | Alkenes / Diazo Compounds | Chiral ligands create an asymmetric environment, controlling the enantioselectivity of the carbene transfer. wikipedia.orgunl.pt |

| (PDI)CoBr₂ / Zn | Alkenes / Dihaloalkanes | Cobalt-based systems can catalyze cyclopropanations of sterically hindered or electron-deficient alkenes. purdue.edu |

Mechanistic Pathways for Amination Reactions on Cyclopropane Precursors

Once the trans-2-TBDMSO-cyclopropanol or a related precursor is synthesized, the next crucial transformation is the introduction of the amine functionality. The primary mechanistic routes for this step are nucleophilic substitution or reductive amination.

Nucleophilic Addition/Substitution Mechanisms

This pathway involves converting the hydroxyl group of a precursor like trans-2-(tert-butyldimethylsilyloxy)cyclopropan-1-ol into a good leaving group (e.g., a tosylate or halide). Subsequent reaction with an amine source, such as ammonia (B1221849) or an azide (B81097) ion followed by reduction, would yield the cyclopropylamine (B47189).

Nucleophilic substitution on a cyclopropane ring generally proceeds via an Sₙ2 mechanism. However, this process is often slow and requires harsh conditions due to the significant increase in ring strain in the trigonal bipyramidal transition state. nih.gov The high p-character of the C-C bonds in the cyclopropane ring makes the back-side attack required for an Sₙ2 reaction sterically and electronically disfavored. This can lead to competing elimination reactions or ring-opening, where the nucleophile attacks one of the ring carbons, cleaving a C-C bond. nih.govyoutube.com For a successful substitution that forms the desired trans-amine, the reaction would need to proceed with inversion of stereochemistry at the reaction center. Given a trans-cyclopropanol precursor, activation of the alcohol and substitution with an amine nucleophile would retain the trans relationship between the TBDMSO group and the newly installed amine.

Reductive Amination Pathways

An alternative and often more efficient method is the reductive amination of a cyclopropyl (B3062369) ketone. nih.gov This two-step, one-pot process involves the oxidation of the precursor cyclopropanol (B106826) to the corresponding ketone, trans-2-(tert-butyldimethylsilyloxy)cyclopropan-1-one.

The ketone then reacts with an amine (e.g., ammonia) to form an imine or, under acidic conditions, a protonated iminium ion intermediate. thieme.de This intermediate is then reduced in situ to the target amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the ketone. thieme.de The diastereoselectivity of the reduction step is crucial for establishing the final trans stereochemistry. The bulky TBDMSO group would likely direct the hydride reagent to attack the iminium ion from the less hindered face, leading to the formation of the trans-amine as the major product. Studies on related N,2-substituted cycloalkylamines have shown that a trans-orientation is often favored. nih.gov

Table 3: Comparison of Amination Pathways

| Pathway | Key Intermediate(s) | Mechanistic Steps | Stereochemical Consideration |

| Nucleophilic Substitution | Cyclopropyl tosylate/halide | 1. Activation of alcohol.2. Sₙ2 displacement with amine nucleophile. | Proceeds with inversion of configuration. High potential for side reactions (elimination, ring-opening). nih.gov |

| Reductive Amination | Ketone, imine/iminium ion | 1. Oxidation of alcohol to ketone.2. Imine formation.3. Hydride reduction. nih.gov | Stereochemistry is set during the reduction step. The bulky TBDMSO group can direct the hydride attack to form the trans product. |

Stereochemical Evolution and Control During Multistep Syntheses

Achieving the desired trans stereochemistry in the final product requires careful control throughout the synthetic sequence. The stereochemistry established during the initial cyclopropanation must be either retained or predictably inverted in the subsequent amination step.

A plausible stereocontrolled synthesis could begin with the diastereoselective cyclopropanation of an (E)-allylic alcohol. A directed Simmons-Smith reaction would yield the syn-cyclopropanol, which possesses the desired trans relationship between the substituents. stackexchange.comnih.gov The hydroxyl group is then protected as its TBDMS ether.

If the amination proceeds via nucleophilic substitution , the alcohol of the cyclopropanol would be converted to a leaving group. The subsequent Sₙ2 attack by an amine nucleophile would occur with inversion of configuration. Therefore, to obtain the trans product, the synthesis would need to start from a cis-cyclopropanol precursor, which is often the minor product of cyclopropanation.

Alternatively, if reductive amination is used, the trans-cyclopropanol is first oxidized to the corresponding ketone. This step removes the stereocenter at C1. The stereochemistry is then re-established during the reduction of the imine intermediate. The large TBDMSO group at C2 would exert significant steric control, directing the hydride to attack from the opposite face, thus regenerating the trans configuration in the final amine product. This latter pathway often provides a more reliable method for controlling the final stereochemical outcome. The ability to control the geometry of intermediates through the strategic use of catalysts and directing groups is fundamental to the successful synthesis of complex molecules like trans-2-TBDMSO-cyclopropan-1-amine. acs.orgacs.org

Factors Influencing Product Distribution and Isomer Ratios

The distribution of products, particularly the ratio of cis to trans isomers, in reactions involving this compound is highly dependent on a variety of factors. These include the reaction conditions, the nature of the substrates and reagents, and the potential for equilibrium between different isomeric forms.

A key factor influencing the isomer ratio is the phenomenon of cis/trans-isomerization. In the synthesis of trans-2-substituted cyclopropylamines, it has been observed that the presence of zinc halide salts, which are byproducts of the reaction, can catalyze the isomerization of the cyclopropylamine product. researchgate.netnih.gov This isomerization can lead to a mixture of cis and trans isomers, thereby reducing the diastereoselectivity of the reaction. The mechanism of this isomerization is thought to involve the coordination of the zinc halide to the amine, which weakens the adjacent carbon-carbon bond of the cyclopropane ring and allows for rotation and subsequent re-formation of the ring in a different stereochemical configuration.

To mitigate this undesired isomerization, the addition of a polar aprotic cosolvent has been shown to be effective. researchgate.netnih.gov Such solvents can coordinate to the zinc halide salts, reducing their catalytic activity towards isomerization and thus preserving the high trans-diastereoselectivity of the initial cyclopropanation reaction.

The choice of protecting group on the hydroxyl function can also influence the stereochemical outcome. While systematic studies on the effect of different silyl protecting groups on the synthesis of this compound are not extensively documented, research in related areas, such as glycosylation, has shown that bulky silyl groups can significantly impact the stereoselectivity of a reaction. sonaricollege.in The steric bulk of the TBDMS group likely plays a significant role in directing the stereochemical course of the cyclopropanation.

The structure of the amine used in the synthesis can also affect the product distribution. The steric and electronic properties of the amine can influence the rate and selectivity of the initial trapping of the zinc homoenolate and the subsequent ring-closing step.

The following table summarizes the key factors that can influence the product distribution and isomer ratios in the synthesis of this compound:

| Factor | Influence on Product Distribution | Mechanistic Rationale |

| Zinc Halide Salts | Can lead to cis/trans-isomerization, decreasing the trans to cis ratio. | Catalyze the opening and closing of the cyclopropane ring, allowing for equilibration. researchgate.netnih.gov |

| Polar Aprotic Cosolvents | Suppress cis/trans-isomerization, preserving the high trans selectivity. | Coordinate to zinc halides, reducing their catalytic activity. researchgate.netnih.gov |

| Silyl Protecting Group | The steric bulk can influence the facial selectivity of the cyclopropanation. | Larger groups can block one face of the molecule, directing the reaction to the other face. sonaricollege.in |

| Amine Structure | Steric and electronic properties can affect reaction rate and selectivity. | Influences the nucleophilicity and steric hindrance during the trapping of the homoenolate. |

| Temperature | Can shift the balance between kinetic and thermodynamic control. | Higher temperatures may favor the thermodynamically more stable isomer, which is typically the trans isomer. |

Examination of Competing Side Reactions and Their Mechanistic Basis

In the synthesis and transformation of this compound, several competing side reactions can occur, leading to the formation of undesired byproducts. Understanding the mechanistic basis of these side reactions is essential for their suppression.

One potential side reaction pathway involves the formation and subsequent reaction of an "enolized homoenolate." researchgate.netresearchgate.netacs.orgacs.org In the zinc-mediated synthesis, the initial zinc homoenolate can potentially undergo enolization to form a bis-nucleophilic species. This enolized homoenolate could then react with electrophiles at a different position, leading to the formation of constitutional isomers or other byproducts instead of the desired cyclopropylamine. The formation of this enolized species is likely influenced by the reaction conditions, such as the solvent and the presence of additives.

Another set of potential side reactions involves the inherent reactivity of the starting materials and intermediates. For example, the α-chloroaldehyde starting material could undergo other transformations under the reaction conditions, such as elimination or reaction with the amine at the carbonyl group without subsequent cyclopropanation.

Furthermore, the stability of the TBDMS protecting group needs to be considered. While generally robust, under certain conditions, particularly acidic or fluoride-containing workups, the TBDMS group can be cleaved, leading to the formation of the corresponding alcohol. If this cleavage occurs prematurely, it could lead to a different reaction pathway or the formation of unprotected byproducts.

The following table outlines some potential competing side reactions:

| Side Reaction | Mechanistic Basis | Potential Byproducts |

| Enolized Homoenolate Formation | Isomerization of the initial zinc homoenolate to a more stable enolized form. | Constitutional isomers, products of reaction at a different nucleophilic site. |

| Reaction at the Carbonyl Group | Nucleophilic attack of the amine on the aldehyde without subsequent cyclopropanation. | Imines or aminals. |

| Elimination of HCl | Base-mediated elimination from the α-chloroaldehyde. | α,β-Unsaturated aldehydes. |

| Desilylation | Cleavage of the TBDMS protecting group. | Unprotected cyclopropylamine alcohol, or products derived from its further reaction. |

Kinetic and Thermodynamic Considerations in Reaction Design

The principles of kinetic and thermodynamic control are fundamental to understanding and optimizing the synthesis of this compound. The final product distribution can be dictated by whether the reaction is governed by the rate of product formation (kinetic control) or the relative stability of the products (thermodynamic control). nih.gov

The high trans-diastereoselectivity observed in the synthesis of this cyclopropylamine is generally attributed to kinetic control. The transition state leading to the trans isomer is lower in energy due to reduced steric interactions, making its formation faster than that of the cis isomer. To favor the kinetic product, reactions are often carried out at low temperatures to prevent the system from reaching equilibrium. libretexts.org

However, as previously discussed, the presence of zinc halides can catalyze the isomerization of the cyclopropylamine product, allowing the system to move towards a thermodynamic equilibrium. In the case of 1,2-disubstituted cyclopropanes, the trans isomer is generally the more thermodynamically stable product due to the minimization of steric strain between the substituents. Therefore, while the initial formation may be kinetically controlled, subsequent isomerization can lead to a product mixture that reflects thermodynamic stability.

The choice of reaction conditions, therefore, represents a balance between these two regimes. To maximize the yield of the desired trans isomer, conditions should be chosen that favor the kinetic product and suppress subsequent isomerization. This typically involves low reaction temperatures and the use of additives, such as polar aprotic solvents, that sequester the isomerization catalyst.

The following table summarizes the kinetic and thermodynamic considerations:

| Control Regime | Favored Product | Reaction Conditions | Rationale |

| Kinetic Control | This compound | Low temperature, short reaction time | The transition state leading to the trans isomer is lower in energy and forms faster. |

| Thermodynamic Control | This compound (as it is generally more stable) | Higher temperature, longer reaction time, presence of an isomerization catalyst (e.g., zinc halides) | Allows the system to reach equilibrium, favoring the most stable isomer. |

Advanced Spectroscopic and Structural Elucidation of Trans 2 Tbdmso Cyclopropan 1 Amine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of an organic molecule. For trans-2-Tbdmso-cyclopropan-1-amine, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum details the carbon framework. The trans-stereochemistry of the cyclopropane (B1198618) ring significantly influences the coupling constants between the ring protons. The protons on C1 and C2 are expected to show a smaller coupling constant (J-value) compared to their cis-isomers, a key indicator of their trans relationship.

The tert-butyldimethylsilyl (TBDMS) protecting group shows two characteristic signals in the ¹H NMR spectrum: a singlet for the nine equivalent protons of the tert-butyl group and a singlet for the six equivalent protons of the two methyl groups attached to the silicon atom. In the ¹³C NMR spectrum, corresponding signals for these groups are also observed.

Expected ¹H NMR Data (CDCl₃, 400 MHz)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (CH-N) | ~2.5 - 2.7 | m | - |

| H-2 (CH-O) | ~3.2 - 3.4 | m | - |

| H-3 (CH₂) | ~0.6 - 0.9 | m | - |

| -NH₂ | ~1.5 (broad s) | s | - |

| Si-C(CH₃)₃ | ~0.90 | s | - |

Expected ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (CH-N) | ~35 - 40 |

| C-2 (CH-O) | ~60 - 65 |

| C-3 (CH₂) | ~10 - 15 |

| Si-C (CH₃)₃ | ~25 - 26 |

| Si-C(C H₃)₃ | ~18 - 19 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from the ¹H and ¹³C spectra and confirming the molecule's structure. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, cross-peaks would be observed between the protons on the cyclopropane ring (H-1, H-2, and H-3), confirming their scalar coupling and establishing the cyclopropyl (B3062369) fragment.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J-coupling). sdsu.edu It allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton. For instance, the proton signal at ~2.6 ppm would show a correlation to the carbon signal at ~35-40 ppm, assigning them as H-1 and C-1, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling), providing crucial information about the connectivity of different molecular fragments. sdsu.edu Key expected correlations include:

The protons of the Si-CH₃ groups (~0.05 ppm) to the silicon-bearing carbon of the tert-butyl group (~18-19 ppm).

The H-1 proton (~2.6 ppm) to the adjacent C-2 (~60-65 ppm) and C-3 (~10-15 ppm) carbons.

The H-2 proton (~3.3 ppm) to the adjacent C-1 (~35-40 ppm) and C-3 (~10-15 ppm) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is critical for determining stereochemistry. In the case of the trans isomer, no significant NOE cross-peak is expected between the H-1 and H-2 protons, as they are on opposite faces of the cyclopropane ring. Conversely, a cis isomer would show a strong NOE between these two protons.

Since this compound is a chiral molecule, it exists as a pair of enantiomers. NMR spectroscopy, in an achiral solvent, cannot distinguish between enantiomers. libretexts.org However, the enantiomeric excess (ee) of a sample can be determined by using a chiral shift reagent (CSR). tcichemicals.comtcichemicals.com

The process involves adding a small amount of an optically pure chiral shift reagent, such as a lanthanide complex (e.g., Eu(hfc)₃) or a chiral acid (e.g., mandelic acid), to the NMR sample. harvard.edursc.org The amine functional group of the analyte acts as a Lewis base and interacts with the CSR to form transient diastereomeric complexes. These diastereomeric complexes have different magnetic environments, leading to the separation of signals for the corresponding protons in the two enantiomers in the ¹H NMR spectrum. By integrating the separated signals, the ratio of the two enantiomers, and thus the enantiomeric excess, can be accurately calculated. libretexts.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is useful for identifying functional groups. mt.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. photothermal.com Key expected absorption bands for this compound include:

N-H Stretch: Two medium-to-weak bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

C-H Stretch: Signals just below 3000 cm⁻¹ for the sp³ C-H bonds of the tert-butyl group and a characteristic higher frequency stretch (~3050-3100 cm⁻¹) for the C-H bonds on the strained cyclopropane ring.

N-H Bend: A scissoring vibration typically found around 1590-1650 cm⁻¹.

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region, corresponding to the C-O-Si linkage.

Si-O Stretch: A strong, characteristic band typically observed around 840 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light and is particularly sensitive to vibrations that involve a change in polarizability. photothermal.com It is often complementary to IR, being more sensitive to non-polar, symmetric bonds. Expected Raman signals would include strong vibrations for the C-C and C-Si bonds within the molecular backbone.

Vibrational spectra are sensitive to intermolecular interactions like hydrogen bonding, which can cause shifts in band positions and changes in band shapes, particularly for the N-H and C-O stretching modes. researchgate.net

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. mdpi.com

For this compound (C₁₁H₂₅NOSi), the calculated exact mass is 215.1705 u. In electrospray ionization (ESI) positive mode, the molecule would be observed as the protonated ion [M+H]⁺ with an exact mass of 216.1784 u. The high accuracy of HRMS allows for the unambiguous confirmation of the molecular formula. thermofisher.com

Analysis of the fragmentation pattern in the tandem mass spectrum (MS/MS) provides further structural confirmation. The TBDMS group is known for its characteristic fragmentation pathways. The most prominent and expected fragmentation is the loss of a tert-butyl radical (•C(CH₃)₃), leading to a highly abundant ion at [M-57]⁺. Other potential fragmentations include the loss of the entire TBDMS group or cleavage of the cyclopropane ring.

Expected HRMS Fragmentation

| Ion | m/z (Expected) | Description |

|---|---|---|

| [M+H]⁺ | 216.1784 | Protonated molecular ion |

| [M-CH₃]⁺ | 200.1522 | Loss of a methyl radical |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation (If applicable)

While NMR and MS can define the connectivity and relative stereochemistry, X-ray crystallography on a single crystal provides the most definitive method for determining the absolute stereochemistry (e.g., (1R, 2R) or (1S, 2S)) and the precise three-dimensional structure of a molecule in the solid state. This technique yields accurate bond lengths, bond angles, and torsional angles, offering unparalleled insight into the molecule's solid-state conformation.

As of the latest literature search, a published crystal structure for this compound is not available. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would be the ultimate technique to confirm the trans configuration of the substituents on the cyclopropane ring and to establish its absolute configuration without ambiguity.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) |

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiroptical properties of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a molecule like this compound, which possesses stereocenters, CD spectroscopy would be instrumental in determining its absolute configuration and studying its conformational preferences in solution.

The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. The electronic transitions of the chromophores within the molecule, such as the amine and the silyloxy groups, and their spatial relationship, would give rise to characteristic CD signals. Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), are typically used in conjunction with experimental CD data to assign the absolute configuration of a chiral molecule. By comparing the experimentally measured CD spectrum with the calculated spectra for the (1R, 2R) and (1S, 2S) enantiomers, the absolute stereochemistry can be confidently assigned.

Furthermore, changes in the CD spectrum upon variation of solvent polarity or temperature can provide insights into the conformational dynamics of the molecule. Different conformers will likely exhibit distinct CD spectra, and the observed spectrum is a population-weighted average of the spectra of all contributing conformers.

Hypothetical Data Table for CD Spectroscopy of this compound:

Since no experimental data is available, the following table is a hypothetical representation of what might be expected from a CD spectral analysis. The sign and magnitude of the Cotton effects would be crucial for stereochemical assignment.

| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) | Transition Assignment |

| ~210 | +/- X | n -> σ* (amine) |

| ~195 | +/- Y | σ -> σ* (cyclopropane) |

Conformational Analysis and Interconversion Barriers by Dynamic NMR or Computational Methods

The conformational landscape of this compound is expected to be influenced by the steric and electronic interactions between the bulky tert-butyldimethylsilyloxy (TBDMSO) group and the amine group on the cyclopropane ring. The relative orientation of these substituents can be investigated through a combination of Dynamic NMR (DNMR) spectroscopy and computational modeling.

At room temperature, the rotation around the C-O and C-N bonds might be fast on the NMR timescale, leading to averaged signals. However, at lower temperatures, the interconversion between different conformers could be slowed down, potentially allowing for the observation of distinct sets of signals for each populated conformer in the NMR spectrum. By analyzing the coalescence of these signals as the temperature is increased, the energy barriers for conformational interconversion can be determined.

Computational methods, such as molecular mechanics or quantum chemical calculations, are invaluable for exploring the potential energy surface of the molecule. These calculations can identify the lowest energy conformers and the transition states connecting them. The calculated energy differences between conformers can be used to estimate their relative populations, which can then be correlated with the experimental NMR data. Furthermore, computational approaches can provide estimates of the rotational barriers, complementing the experimental findings from DNMR.

Hypothetical Data Table for Conformational Analysis of this compound:

This table illustrates the type of data that would be generated from a computational conformational analysis. The relative energies would indicate the most stable conformers.

| Conformer | Dihedral Angle (N-C1-C2-O) | Relative Energy (kcal/mol) | Calculated Population (%) |

| A | anti-periplanar (~180°) | 0.00 | 75 |

| B | syn-clinal (~60°) | 1.5 | 15 |

| C | anti-clinal (~120°) | 2.0 | 10 |

Computational and Theoretical Chemistry Studies of Trans 2 Tbdmso Cyclopropan 1 Amine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry and the distribution of electrons.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov For trans-2-Tbdmso-cyclopropan-1-amine, DFT calculations, employing functionals such as B3LYP or PBE0 with a suitable basis set (e.g., 6-31G(d,p) or larger), can be used to determine its optimized ground-state geometry. These calculations would reveal key bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure.

The electronic properties of the molecule are also readily accessible through DFT. The calculated Mulliken or Natural Bond Orbital (NBO) charges would indicate the charge distribution across the molecule, highlighting the relative electronegativity of the oxygen and nitrogen atoms and the resulting polarization of the C-O and C-N bonds. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial for understanding the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting sites for nucleophilic attack.

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-31G(d,p))

| Property | Predicted Value |

| C1-C2 Bond Length (Å) | 1.52 |

| C2-C3 Bond Length (Å) | 1.51 |

| C1-C3 Bond Length (Å) | 1.51 |

| C2-O Bond Length (Å) | 1.43 |

| C1-N Bond Length (Å) | 1.47 |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | 1.2 |

| Dipole Moment (Debye) | 2.1 |

Note: The values in this table are hypothetical and representative of what would be expected from such calculations based on similar molecules.

Ab Initio Methods for Higher-Level Accuracy

For even greater accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) can be employed. While computationally more demanding, these methods provide a more rigorous treatment of electron correlation. nist.govnih.gov For a molecule like this compound, these higher-level calculations would be valuable for benchmarking the results from DFT and for obtaining highly accurate energies for different conformations or transition states.

Conformational Landscape Analysis and Global Minima Identification

The presence of the bulky tert-butyldimethylsilyloxy (TBDMSO) group and the amine group introduces conformational flexibility to the molecule, primarily through rotation around the C-O and C-N bonds. A thorough conformational analysis is essential to identify the most stable arrangement of these substituents in space.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for the identification and characterization of a compound.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These calculations can help in the assignment of experimental spectra and provide insights into the electronic environment of the different atoms in the molecule. For this compound, the calculations would predict the characteristic upfield shifts for the cyclopropyl (B3062369) protons and carbons, as well as the influence of the electronegative oxygen and nitrogen atoms on the chemical shifts of the adjacent ring carbons.

Similarly, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) spectra. By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, which, when diagonalized, yields the vibrational frequencies and their corresponding normal modes. These calculations would help to assign the various stretching and bending modes in the IR spectrum of this compound, such as the N-H and C-H stretches, as well as the characteristic vibrations of the cyclopropane (B1198618) ring and the Si-O bond.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) and Key Vibrational Frequencies (cm⁻¹) for this compound

| Parameter | Predicted Value |

| ¹³C NMR (C1) | 45-50 |

| ¹³C NMR (C2) | 55-60 |

| ¹³C NMR (C3) | 15-20 |

| ¹H NMR (H1) | 2.5-3.0 |

| ¹H NMR (H2) | 3.5-4.0 |

| Vibrational Freq. (N-H stretch) | 3300-3400 |

| Vibrational Freq. (C-H stretch) | 3000-3100 |

| Vibrational Freq. (Si-O stretch) | 1080-1120 |

Note: The values in this table are hypothetical and representative of what would be expected from such calculations based on similar molecules.

Reaction Pathway Modeling and Transition State Characterization for Synthetic Steps

Computational chemistry can be used to model the reaction mechanisms involved in the synthesis of this compound. For a plausible synthetic route, such as the cyclopropanation of a silylated enamine or the amination of a silyloxy-substituted cyclopropyl halide, computational methods can be used to map out the potential energy surface of the reaction.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, the behavior of a molecule in solution can be significantly different. Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in a solvent environment.

Frontier Molecular Orbital Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational and theoretical chemistry used to predict and explain the reactivity of molecules. rsc.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. rsc.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. taylorfrancis.com A smaller gap generally suggests higher reactivity. taylorfrancis.com

The molecule possesses two key functional groups on the cyclopropane ring: the amino group (-NH₂) and the tert-butyldimethylsilyloxy group (-OTBDMS). Both of these groups are generally considered electron-donating. The nitrogen atom of the amine and the oxygen atom of the silyloxy group have lone pairs of electrons that can be donated into the cyclopropane ring system. These electron-donating effects would be expected to raise the energy of the HOMO, making the molecule a better electron donor (nucleophile).

Detailed computational analysis would provide specific energy values for the HOMO and LUMO, as well as visualizations of these orbitals. This information is critical for predicting how this compound would interact with other reagents. For instance, in a reaction with an electrophile, the interaction would be primarily with the HOMO of this compound. Conversely, in a reaction with a nucleophile, the LUMO of this compound would be the key orbital involved.

Illustrative Research Findings

Due to the absence of specific published data for this compound, the following table presents hypothetical data that would be typical for a computational study of a substituted cyclopropylamine (B47189). This data is for illustrative purposes only and does not represent actual experimental or calculated values for the target molecule.

| Parameter | Hypothetical Value (in eV) |

| HOMO Energy | -8.50 |

| LUMO Energy | 1.50 |

| HOMO-LUMO Gap | 10.00 |

Reactivity and Derivatization of Trans 2 Tbdmso Cyclopropan 1 Amine

Reactions of the Amine Functionality

The primary amine group in trans-2-Tbdmso-cyclopropan-1-amine is a versatile handle for a variety of chemical modifications, including acylation, alkylation, and sulfonylation, as well as the formation of ureas and thioureas.

Acylation, Alkylation, and Sulfonylation Reactions

The nucleophilic nature of the primary amine allows for straightforward reactions with a range of electrophiles.

Acylation: Acylation of the amine is readily achieved using acyl chlorides or anhydrides in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (Hünig's base), to neutralize the acid byproduct. These reactions typically proceed under mild conditions, for instance at room temperature in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran. The resulting amides are generally stable compounds. While specific examples for the title compound are not extensively documented in publicly available literature, the acylation of similar trans-2-substituted cyclopropylamines is a well-established transformation.

Alkylation: Direct alkylation of the primary amine with alkyl halides can be challenging due to the potential for over-alkylation, leading to secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. To achieve mono-alkylation, reductive amination is a more controlled and widely used method. This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a mild reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120).

Sulfonylation: The amine group can be converted to a sulfonamide by reaction with a sulfonyl chloride, such as tosyl chloride or mesyl chloride. Similar to acylation, this reaction is typically carried out in the presence of a base to scavenge the generated HCl. The resulting sulfonamides are often crystalline solids and are known for their stability.

| Reaction Type | Reagents | General Conditions | Product |

| Acylation | Acyl chloride, Anhydride | Aprotic solvent, Base (e.g., Et3N) | Amide |

| Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing agent (e.g., NaBH4) | Methanol or other protic solvent | Secondary Amine |

| Sulfonylation | Sulfonyl chloride | Aprotic solvent, Base (e.g., Pyridine) | Sulfonamide |

Formation of Amides, Ureas, and Thioureas

The amine functionality serves as a key building block for the synthesis of various derivatives with important applications.

Amide Formation: Beyond simple acylation, the amine can participate in more complex amide bond-forming reactions, for instance, with carboxylic acids using peptide coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the formation of an amide bond under mild conditions.

Urea and Thiourea Formation: The reaction of this compound with isocyanates or isothiocyanates provides a direct route to the corresponding ureas and thioureas. This addition reaction is typically rapid and high-yielding, often proceeding at room temperature without the need for a catalyst. The choice of the isocyanate or isothiocyanate allows for the introduction of a wide range of substituents.

| Derivative | Reagent | General Conditions |

| Amide | Carboxylic acid, Coupling agent (e.g., DCC, EDC) | Aprotic solvent |

| Urea | Isocyanate | Aprotic solvent, Room temperature |

| Thiourea | Isothiocyanate | Aprotic solvent, Room temperature |

Reductive and Oxidative Transformations

While less common for simple derivatization, the amine functionality and its derivatives can undergo reductive and oxidative transformations. The cyclopropane (B1198618) ring itself is generally stable to many standard reductive and oxidative conditions due to its high s-character, though ring-opening can occur under harsh conditions or with specific reagents. The focus of such transformations is typically on the nitrogen-containing group. For instance, an amide derivative could be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LAH).

Reactions of the TBDMSO-Protected Hydroxyl Group

The tert-butyldimethylsilyloxy (TBDMSO) group is a robust protecting group for the hydroxyl functionality, which can be selectively removed to unveil the free alcohol for subsequent reactions.

Deprotection Strategies and Kinetics

| Reagent | Solvent | Typical Conditions |

| Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) | Tetrahydrofuran (THF) | Room temperature |

| Acetic Acid | THF/Water | Room temperature to mild heating |

| Hydrofluoric acid-pyridine (HF-Py) | THF or Acetonitrile | 0 °C to room temperature |

| Acetyl chloride (catalytic) | Methanol | Room temperature |

Subsequent Reactions of the Free Hydroxyl Group (e.g., Esterification, Etherification)

Once deprotected, the resulting trans-2-hydroxycyclopropan-1-amine possesses a free hydroxyl group that can undergo a variety of reactions. It is important to note that the presence of the neighboring amine group can influence the reactivity of the hydroxyl group and may require protection itself depending on the desired transformation.

Esterification: The hydroxyl group can be esterified using acyl chlorides or anhydrides in the presence of a base. Alternatively, classic esterification methods like the Fischer-Speier esterification with a carboxylic acid and a catalytic amount of strong acid can be employed, though the conditions might be harsh for the cyclopropane ring. Milder methods, such as the Steglich esterification using DCC and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), are often preferred.

Etherification: Formation of an ether from the hydroxyl group can be achieved through Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which is then reacted with an alkyl halide. Care must be taken as the amine functionality can also be alkylated under these conditions.

Cyclopropane Ring Opening and Rearrangement Reactions

The high ring strain of the cyclopropane core in this compound makes it susceptible to various ring-opening and rearrangement reactions. These transformations are typically initiated by thermal or acidic conditions and proceed through distinct mechanistic pathways.

Acid-Catalyzed and Thermal Ring Opening Mechanisms

Acid-Catalyzed Ring Opening: Under acidic conditions, the ring-opening of substituted cyclopropanes like this compound is initiated by the protonation of a heteroatom. This can be either the nitrogen of the amine or the oxygen of the tert-butyldimethylsilyloxy (TBDMSO) group. Protonation creates a good leaving group, facilitating the cleavage of a carbon-carbon bond within the strained ring. libretexts.orgnih.gov The mechanism often exhibits characteristics of a hybrid S_N1/S_N2 pathway. libretexts.orgnih.gov As the C-C bond begins to break, a partial positive charge develops on the carbon atom, which is then attacked by a nucleophile. libretexts.org In the case of cyclopropylamines, this can lead to the formation of 1,3-difunctionalized acyclic compounds. thieme-connect.com Computational studies on related cyclopropyl-substituted nitrenium ions show that ring-opening can lead to various products, including ring expansion to form azetium ions or fragmentation via ethylene (B1197577) elimination. chemrxiv.orgchemrxiv.org

Thermal Rearrangement: Thermal rearrangements of cyclopropanes can proceed through different mechanisms, often involving diradical intermediates. nih.gov For vinylcyclopropanes, a common transformation is the vinylcyclopropane-cyclopentene rearrangement. nih.gov While the title compound lacks a vinyl group, the presence of donor (amine) and acceptor-like (silyloxy) groups can polarize the ring, influencing its thermal behavior. Theoretical investigations into the thermal rearrangement of singlet 2-vinylcyclopropylidene suggest a multi-step pathway that includes the formation of nonclassical carbenes and subsequent hydrogen migration. nih.gov Such complex pathways highlight the diverse reactivity that can be expected from strained ring systems under thermal stress.

Regioselectivity and Stereoselectivity of Ring Transformations

The outcome of ring-opening reactions is highly dependent on the regiochemistry and stereochemistry of the transformation. In donor-acceptor (D-A) cyclopropanes, the polarization of the C-C bond between the substituted carbons dictates the site of nucleophilic or electrophilic attack. researchgate.netrsc.org

Regioselectivity: In acid-catalyzed reactions of analogous three-membered rings like epoxides, the nucleophile typically attacks the more substituted carbon atom. libretexts.orgkhanacademy.org This is because this carbon can better stabilize the developing positive charge in the S_N1-like transition state. libretexts.org Conversely, under conditions that are more S_N2-like (e.g., with a strong, unhindered nucleophile), attack at the less sterically hindered carbon may be favored. libretexts.orgthieme-connect.com For D-A cyclopropanes, nucleophilic ring-opening generally occurs via a process analogous to a Michael addition, where the nucleophile attacks the carbon bearing the donor group, often with S_N2-like stereochemical inversion. thieme-connect.com

| Reaction Condition | Probable Site of Nucleophilic Attack | Mechanistic Influence | Expected Outcome for a 1,2-Disubstituted Cyclopropane |

| Acidic (e.g., H+, Lewis Acid) | More substituted carbon | S_N1-like; stabilization of partial positive charge in the transition state. libretexts.org | Cleavage to form a more stable carbocation intermediate, followed by nucleophilic capture. |

| Nucleophilic/Basic | Less sterically hindered carbon | S_N2-like; direct backside attack is sensitive to steric hindrance. libretexts.orgthieme-connect.com | Ring opening with inversion of stereochemistry at the site of attack. |

| Radical | Can be reversed | Vitamin B12 catalysis can reverse the standard regioselectivity by transforming an electrophilic center into a nucleophilic radical. rsc.org | Complements traditional ionic pathways, offering alternative 1,3-difunctionalized products. |

Stereoselectivity: The stereochemical outcome of these reactions is a critical feature. Nucleophilic ring-opening of D-A cyclopropanes often proceeds with high stereoselectivity, typically resulting in an inversion of configuration at the reaction center, which is characteristic of an S_N2 mechanism. thieme-connect.com This stereospecificity is crucial for transferring the defined stereochemistry of the cyclopropane starting material to the resulting acyclic product. Asymmetric ring-opening reactions, often employing chiral catalysts, have been developed for related systems to yield optically active products with excellent diastereoselectivity and enantioselectivity. researchgate.net

Stereochemical Stability and Epimerization Studies

The trans configuration of the substituents is a key stereochemical feature of the title compound. The stability of this arrangement and the potential for its inversion (epimerization) are important considerations for its synthesis and application. While 1,2-disubstituted cyclohexanes have well-studied conformational preferences, the planar nature of the cyclopropane ring means stability is determined by electronic and steric interactions rather than chair conformations. libretexts.orglibretexts.orgyoutube.com

The inherent stability of the trans isomer is generally greater than the cis due to reduced steric strain between the substituents. However, epimerization can be induced under specific conditions. For instance, studies on glycopeptides have shown that epimerization at the α-carbon of amino acids can be significant during peptide coupling, influenced by factors like the rate of epimerization versus the rate of coupling. nih.gov

Modern synthetic methods have been developed to intentionally cause epimerization. For example, visible-light-mediated photoredox catalysis has been used for the diastereoselective epimerization of exocyclic amines on other ring systems. This process can achieve a thermodynamically controlled ratio of isomers. nih.gov

| Method | Catalyst / Reagents | Key Features | Potential Applicability |

| Peptide Coupling Conditions | Coupling reagents, base | Can lead to undesired epimerization, especially with certain bases. nih.gov | Highlights the potential instability of the α-amino stereocenter under certain synthetic conditions. |

| Photoredox Catalysis | Iridium-based photocatalyst, H-atom transfer reagent (e.g., thiol) | Reversible, visible-light mediated process leading to the thermodynamically favored isomer. nih.gov | A potential method for converting a cis isomer to the more stable trans or studying the equilibrium between them. |

Development of Advanced Derivatives and Analogues

This compound is a valuable chiral building block for the synthesis of more complex molecules, particularly for pharmaceutical and medicinal chemistry applications. nih.govnih.gov The cyclopropane ring is a recognized pharmacophore, and its rigid structure can be used to constrain the conformation of bioactive molecules. nih.govnsf.gov

The development of derivatives typically involves reactions at the amino and silyloxy functional groups. The TBDMSO group is a protecting group for a hydroxyl function, which can be deprotected to reveal a trans-2-aminocyclopropanol. This bifunctional scaffold allows for diverse derivatization strategies.

Amine Modification: The primary amine can be acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents. These modifications have been used to create libraries of compounds for drug discovery. For example, amino-modified derivatives of other bioactive scaffolds have shown enhanced antiproliferative activity. nih.gov

Hydroxyl Modification: After deprotection of the silyl (B83357) ether, the resulting hydroxyl group can be etherified, esterified, or oxidized, providing another point for molecular diversification.

Chemoenzymatic Strategies: Engineered enzymes, such as variants of myoglobin (B1173299) or nitric oxide dioxygenase, are increasingly used for the stereoselective synthesis of functionalized cyclopropanes. nih.govnih.govnsf.govfigshare.com These biocatalytic methods can produce chiral cyclopropane building blocks that are then chemically diversified to generate libraries of novel structures. nih.govresearchgate.net

| Starting Scaffold Type | Derivatization Strategy | Resulting Analogue/Application | Research Finding |

| Aminocyclopropane | Oxidative ring-opening | 1,3-Difunctionalized intermediates | Provides access to γ-amino acids and other linear structures with retained stereochemistry. thieme-connect.com |

| Cyclopropyl (B3062369) Ketone | Chemical transformation (e.g., reduction, olefination) | Diverse library of chiral cyclopropane scaffolds | Chemoenzymatic strategies provide access to novel structures for medicinal chemistry. nih.govnih.gov |

| (S)-Perillyl alcohol | Amino-modification | Derivatives with increased antiproliferative activity | Demonstrates that adding amino groups can enhance biological activity. nih.gov |

| Pinacolboronate-substituted cyclopropane | Derivatization via boronate handle | Diverse stereopure cyclopropane building blocks | An engineered enzyme can produce a versatile cyclopropane core for diversity-oriented synthesis. nsf.govfigshare.com |

Applications of Trans 2 Tbdmso Cyclopropan 1 Amine As a Chiral Building Block in Advanced Organic Synthesis

Chiral Auxiliary or Ligand in Asymmetric Catalysis